1,3-dioxo-2-(oxolan-2-ylmethyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide

説明

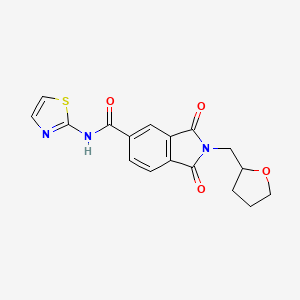

1,3-Dioxo-2-(oxolan-2-ylmethyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide is a synthetic small molecule featuring a phthalimide (isoindole-1,3-dione) core substituted with a tetrahydrofuran-derived oxolanylmethyl group and a thiazol-2-yl carboxamide moiety. The oxolanylmethyl group may enhance solubility or metabolic stability compared to simpler alkyl substituents.

特性

IUPAC Name |

1,3-dioxo-2-(oxolan-2-ylmethyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c21-14(19-17-18-5-7-25-17)10-3-4-12-13(8-10)16(23)20(15(12)22)9-11-2-1-6-24-11/h3-5,7-8,11H,1-2,6,9H2,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLSEXAUIJOAGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386630 | |

| Record name | 1,3-dioxo-2-(oxolan-2-ylmethyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5772-22-5 | |

| Record name | 1,3-dioxo-2-(oxolan-2-ylmethyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2-(oxolan-2-ylmethyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide typically involves multi-step organic reactions. A possible synthetic route could start with the formation of the isoindole core, followed by the introduction of the dioxo and oxolan groups, and finally the attachment of the thiazol ring. Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of such a compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

化学反応の分析

Types of Reactions

1,3-dioxo-2-(oxolan-2-ylmethyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound.

科学的研究の応用

1,3-dioxo-2-(oxolan-2-ylmethyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide could have a range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of 1,3-dioxo-2-(oxolan-2-ylmethyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.

類似化合物との比較

Table 1: Core Structure Comparison

Substituent and Functional Group Analysis

- Thiazole moiety : All compounds include a thiazol-2-yl group, critical for hydrogen bonding or metal coordination in enzyme inhibition . The target compound’s carboxamide linkage mirrors analogs in and , but lacks additional fluorinated benzyl groups seen in , which may reduce off-target interactions.

- Oxolanylmethyl group : Unique to the target compound, this substituent likely improves solubility compared to alkyl chains in or aromatic groups in .

Research Findings and Implications

- Structural uniqueness: The combination of phthalimide and oxolanylmethyl groups positions this compound as a novel candidate for antiviral or anticancer screening, leveraging the thiazole’s pharmacophoric role.

- Synthetic scalability : Base-mediated conditions (as in ) are more scalable than acid-catalyzed reactions (), favoring industrial production.

- Validation needs : Rigorous crystallographic validation (e.g., via SHELXL) is essential to confirm the oxolanylmethyl group’s conformation and intermolecular interactions .

生物活性

1,3-Dioxo-2-(oxolan-2-ylmethyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to a class of thiazole derivatives, which have been widely studied for their pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse research findings.

Chemical Structure

The chemical structure of 1,3-dioxo-2-(oxolan-2-ylmethyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide can be represented as follows:

This structure features a dioxo group, an oxolane ring, and a thiazole moiety, which are critical for its biological activity.

Synthesis

The synthesis of 1,3-dioxo derivatives typically involves the reaction of isocyanides with various aldehydes or ketones under controlled conditions. For this specific compound, methods may include:

- Condensation Reaction : The oxolane moiety is introduced through a condensation reaction with appropriate aldehydes.

- Cyclization : The formation of the isoindole structure can occur through cyclization reactions involving suitable precursors.

Antibacterial Activity

Research has shown that compounds containing thiazole and isoindole structures exhibit significant antibacterial properties. For instance:

- Case Study : A study evaluated the antibacterial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics like Oxytetracycline .

| Compound | MIC (µg/mL) | Bacteria Targeted |

|---|---|---|

| 1 | 7.8 | Staphylococcus aureus |

| 2 | 15.6 | Escherichia coli |

| 3 | 31.25 | Pseudomonas aeruginosa |

Antifungal Activity

The compound also shows promising antifungal activity against pathogens such as Candida albicans. In vitro studies have demonstrated that derivatives similar to 1,3-dioxo compounds can inhibit fungal growth effectively .

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer potential. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of specific kinases .

The biological activity of 1,3-dioxo-2-(oxolan-2-ylmethyl)-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide is believed to involve:

- Inhibition of Enzymatic Pathways : Compounds like this may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways in fungi.

- Interaction with DNA/RNA : Some studies suggest that thiazole derivatives can intercalate with nucleic acids, disrupting replication and transcription processes.

Q & A

Basic: What are the standard synthetic protocols for this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with precursor compounds like substituted maleimides or thioureas. A common approach is refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea with N-arylmaleimides in glacial acetic acid for 2–5 hours, monitored via TLC. Post-reaction, the product is isolated via filtration, washed with water/ethanol, and recrystallized (e.g., from DMF/acetic acid mixtures) . Alternative routes may use chloroacetyl chloride with aminothiazoles in dioxane under triethylamine catalysis .

Advanced: How can synthetic yields be optimized for structurally related compounds?

Methodological Answer:

Yield optimization requires systematic parameter variation:

- Catalysts: Sodium acetate (1.0–2.0 equiv) enhances cyclization in acetic acid .

- Solvents: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature: Reflux conditions (100–120°C) balance reaction rate and side-product formation .

- Stoichiometry: A 10% excess of formyl-indole derivatives (1.1 equiv) drives condensation reactions .

Contradictions in yield data (e.g., 18% vs. >70%) may arise from purification methods (e.g., recrystallization vs. column chromatography) .

Basic: What spectroscopic methods confirm the compound’s structure?

Methodological Answer:

- 1H/13C NMR: Identifies protons and carbons in the isoindole, oxolane, and thiazole moieties. For example, downfield shifts (~δ 10–12 ppm) confirm carboxamide NH groups .

- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]+ via ESI-TOF) .

- FTIR: Detects carbonyl stretches (1650–1750 cm⁻¹) for isoindole-dione and carboxamide groups .

Advanced: How can researchers resolve spectral contradictions (e.g., unexpected NH signals)?

Methodological Answer:

Ambiguities arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR: Suppresses dynamic exchange in thiazole-thione tautomers .

- Deuterated Solvents: DMSO-d6 stabilizes NH protons for clearer integration .

- 2D NMR (HSQC/HMBC): Assigns overlapping signals, e.g., distinguishing oxolane methylene protons from thiazole CH groups .

Basic: What biological targets are associated with this compound?

Methodological Answer:

Thiazole-carboxamide derivatives interact with:

- Enzymes: Binding to kinase ATP pockets via hydrogen bonds (e.g., NH of thiazole to Glu97) .

- Microbial Targets: Disrupting bacterial cell walls via dioxolane-thiazole interactions .

- Mitochondria: Modulating permeability transition pores in apoptosis assays .

Advanced: How to address discrepancies in biological activity data (e.g., IC50 variability)?

Methodological Answer:

Variability stems from assay conditions:

- Mitochondrial Assays: Differences in buffer composition (e.g., ±EGTA) alter Ca²⁺-dependent effects .

- Cell Lines: Metabolic activity (e.g., CYP450 expression) affects prodrug activation .

- Solubility: DMSO concentration (>1% vs. <0.5%) may induce cytotoxicity artifacts .

Standardize protocols using controls like cyclosporine A (mitochondrial assays) or verapamil (membrane transport) .

Basic: What computational methods predict reactivity or binding modes?

Methodological Answer:

- Molecular Docking (AutoDock/Vina): Screens binding poses against kinases (e.g., GSK-3β) using crystal structures (PDB: 1I09) .

- DFT Calculations: Models isoindole dione’s electrophilic sites for nucleophilic attack predictions .

- QSAR: Correlates substituent effects (e.g., oxolane vs. furan) with antimicrobial activity .

Advanced: How to design derivatives with improved pharmacokinetic properties?

Methodological Answer:

- Bioisosteres: Replace oxolane with tetrahydrofuran to enhance metabolic stability .

- Prodrug Strategies: Esterify carboxamide to improve membrane permeability .

- LogP Optimization: Introduce polar groups (e.g., -OH, -SO₂NH₂) to reduce hydrophobicity (cLogP >3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。